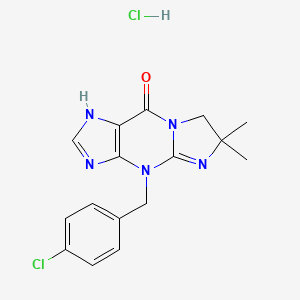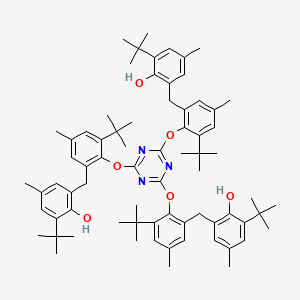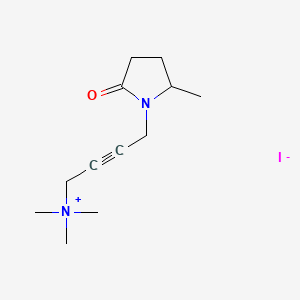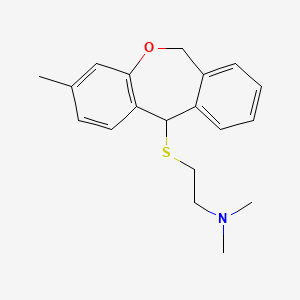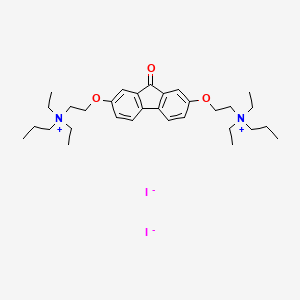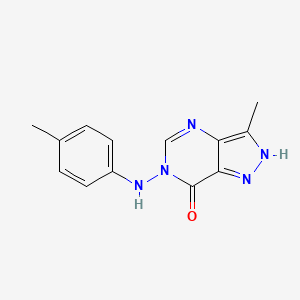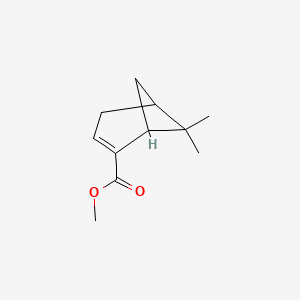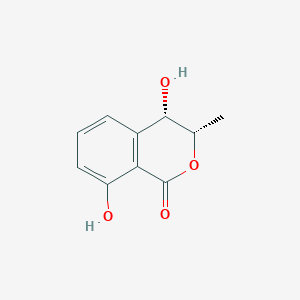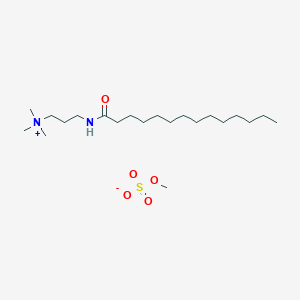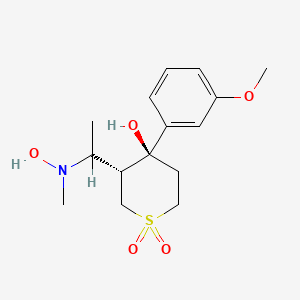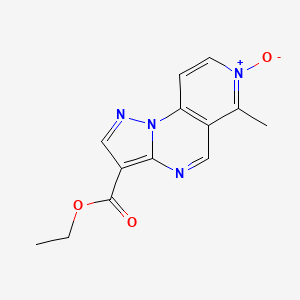
Pyrazolo(1,5-a)pyrido(3,4-e)pyrimidine-3-carboxylic acid, 6-methyl-, ethyl ester, 7-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrazolo(1,5-a)pyrido(3,4-e)pyrimidine-3-carboxylic acid, 6-methyl-, ethyl ester, 7-oxide is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its unique structural framework, which integrates multiple nitrogen atoms within a fused ring system. Such structures are often associated with diverse biological activities, making them valuable in drug discovery and development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of pyrazolo(1,5-a)pyrido(3,4-e)pyrimidine-3-carboxylic acid, 6-methyl-, ethyl ester, 7-oxide typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of aminopyrazoles with enaminonitriles or enaminones under controlled conditions . The reaction conditions often require the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like p-toluenesulfonic acid (PTSA) to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized parameters to ensure high yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
Pyrazolo(1,5-a)pyrido(3,4-e)pyrimidine-3-carboxylic acid, 6-methyl-, ethyl ester, 7-oxide undergoes various chemical reactions, including:
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives .
Applications De Recherche Scientifique
Chemistry
In chemistry, pyrazolo(1,5-a)pyrido(3,4-e)pyrimidine-3-carboxylic acid, 6-methyl-, ethyl ester, 7-oxide is used as a building block for the synthesis of more complex molecules.
Biology
Biologically, this compound has shown promise as an inhibitor of certain enzymes and receptors. Its ability to interact with biological macromolecules makes it a valuable tool in the study of biochemical pathways and the development of therapeutic agents.
Medicine
In medicine, derivatives of this compound have been investigated for their potential as anticancer, antimicrobial, and anti-inflammatory agents. Their ability to selectively target specific cellular pathways offers the potential for the development of new treatments for various diseases.
Industry
Industrially, this compound can be used in the development of new materials with unique properties. Its incorporation into polymers or other materials can enhance their performance and expand their applications.
Mécanisme D'action
The mechanism of action of pyrazolo(1,5-a)pyrido(3,4-e)pyrimidine-3-carboxylic acid, 6-methyl-, ethyl ester, 7-oxide involves its interaction with specific molecular targets within cells. This compound can bind to enzymes or receptors, inhibiting their activity and thereby modulating various biochemical pathways. For example, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle, leading to the suppression of cell proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrazolo(3,4-d)pyrimidine: Another heterocyclic compound with a similar fused ring system, known for its biological activity as a kinase inhibitor.
Pyrazolo(4,3-e)(1,2,4)triazolo(1,5-c)pyrimidine: A compound with an additional triazole ring, also investigated for its potential as a therapeutic agent.
Uniqueness
Pyrazolo(1,5-a)pyrido(3,4-e)pyrimidine-3-carboxylic acid, 6-methyl-, ethyl ester, 7-oxide stands out due to its specific structural features and the presence of an ethyl ester and 7-oxide group. These modifications can enhance its biological activity and selectivity, making it a unique and valuable compound for further research and development.
Propriétés
Numéro CAS |
148191-60-0 |
|---|---|
Formule moléculaire |
C13H12N4O3 |
Poids moléculaire |
272.26 g/mol |
Nom IUPAC |
ethyl 10-methyl-11-oxido-2,3,7-triaza-11-azoniatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,10,12-hexaene-5-carboxylate |
InChI |
InChI=1S/C13H12N4O3/c1-3-20-13(18)10-7-15-17-11-4-5-16(19)8(2)9(11)6-14-12(10)17/h4-7H,3H2,1-2H3 |
Clé InChI |
NCTXMORTTRZPAV-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C2N=CC3=C(N2N=C1)C=C[N+](=C3C)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


